6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol
Description
This heterocyclic compound features a pyrimidin-4-ol core substituted with a (1,3-benzothiazol-2-ylsulfanyl)methyl group at the 6-position and a (6-ethoxy-4-methylquinazolin-2-yl)amino group at the 2-position. Such structural attributes suggest applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial activity, though direct bioactivity data for this compound remain unelucidated in the provided evidence.
Properties
Molecular Formula |
C23H20N6O2S2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H20N6O2S2/c1-3-31-15-8-9-17-16(11-15)13(2)24-21(26-17)29-22-25-14(10-20(30)28-22)12-32-23-27-18-6-4-5-7-19(18)33-23/h4-11H,3,12H2,1-2H3,(H2,24,25,26,28,29,30) |
InChI Key |
WRKWXGWILQQRIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol involves multiple steps, typically starting with the preparation of the individual moieties followed by their coupling. One common synthetic route involves the reaction of 1,3-benzothiazol-2-ylsulfanyl derivatives with quinazoline derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred bioactivity. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Benzothiazole vs. Benzimidazole: The target compound’s benzothiazole group lacks hydrogen-bond donors compared to benzimidazole, reducing solubility but enhancing membrane permeability. Benzimidazole analogs may exhibit stronger target binding via NH interactions . Ethoxy vs.
Physicochemical Properties: The target compound’s predicted logP (~6.1) exceeds both analogs, suggesting superior lipid membrane penetration but possible challenges in aqueous solubility. Analog 2 (p-methylphenyl variant) has the highest reported logP (5.82), aligning with its nonpolar substituent .
Hypothetical Bioactivity: Enzyme Inhibition: Analog 1’s benzimidazole may favor COX-1 inhibition via hydrogen bonding, as seen in docking studies of similar compounds . The target compound’s benzothiazole could instead interact with hydrophobic enzyme pockets. Antimicrobial Potential: Benzothiazole derivatives are known for antimicrobial activity; the ethoxy group may enhance uptake in bacterial membranes .
Biological Activity
The compound 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol is a novel synthetic molecule with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the context of pharmacological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 427.54 g/mol. The compound features a pyrimidine core substituted with a benzothiazole moiety and an ethoxy-methylquinazoline group, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O2S2 |
| Molecular Weight | 427.54 g/mol |
| LogP | 5.36 |
| PSA | 137.14 Ų |
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and quinazoline derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Efficacy Studies : In vitro assays demonstrated that the compound significantly reduced the viability of cancer cells compared to control groups, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against both gram-positive and gram-negative bacteria. The results indicate:
- Broad-spectrum Activity : The compound exhibited inhibitory effects against several strains, including resistant bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Determination of MIC values showed promising results, indicating effective concentrations for bacterial inhibition.
Neuroprotective Effects
Research into the neuroprotective properties of similar benzothiazole derivatives suggests potential benefits in neurodegenerative diseases:
- Anticonvulsant Activity : Compounds with similar structures have been reported to possess anticonvulsant properties, which could be relevant for treating epilepsy.
- Mechanistic Insights : The neuroprotective effects may stem from the modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis.
-
Study on Antimicrobial Efficacy :
- Objective : Assess antibacterial activity against E. coli and S. aureus.
- Findings : The compound demonstrated an MIC of 32 µg/mL against E. coli, indicating strong antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
